![molecular formula C9H12ClN3O5 B12876446 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole nucleosides. This compound is structurally characterized by the presence of a chloro group at the 5-position of the imidazole ring and a ribofuranosyl group attached to the nitrogen atom at the 1-position. It is known for its significant role in various biochemical and pharmacological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloroimidazole-4-carboxamide with a ribofuranosyl donor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes protection and deprotection steps to ensure the selective formation of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole nucleosides .
科学的研究の応用
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with enzymes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules
作用機序
The mechanism of action of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. The compound may also activate or inhibit signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Amino-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide: Known for its role in purine biosynthesis and activation of AMP-activated protein kinase (AMPK).
5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar biochemical properties
Uniqueness
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent .
特性
分子式 |
C9H12ClN3O5 |
|---|---|
分子量 |
277.66 g/mol |
IUPAC名 |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
VLDAUUKLXGFGSW-UUOKFMHZSA-N |
異性体SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl)C(=O)N |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


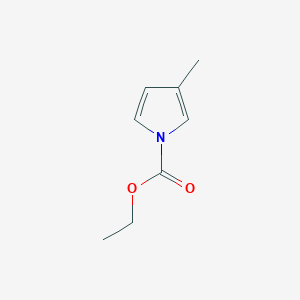
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
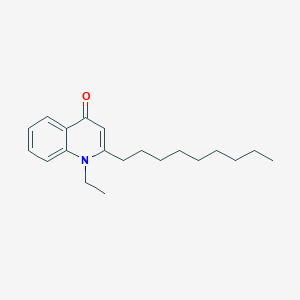
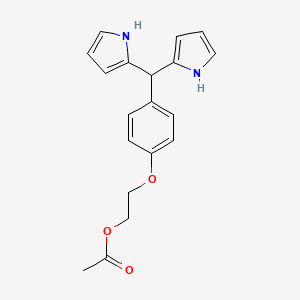
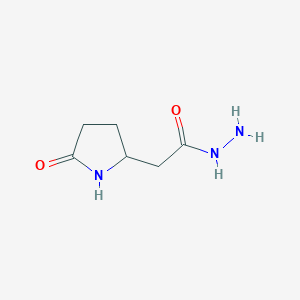
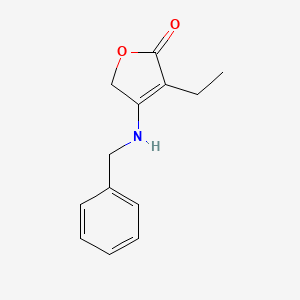
![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
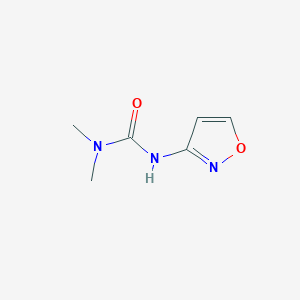
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
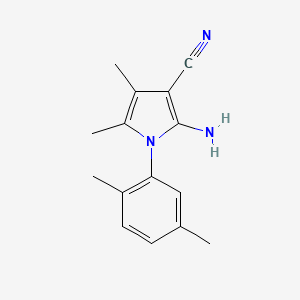
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
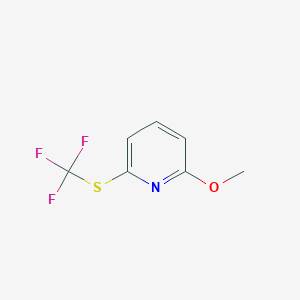
![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
